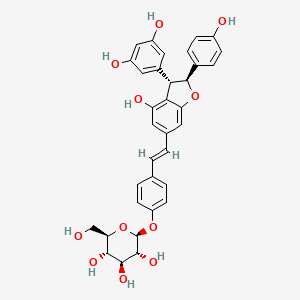
2,6-Dimethylheptyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethylheptyl sulfate is an organosulfate oxoanion that is the conjugate base of 2,6-dimethylheptyl hydrogen sulfate. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a 2,6-dimethylheptyl hydrogen sulfate.
Aplicaciones Científicas De Investigación
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been identified in various marine organisms, playing a role in their biochemical processes. For instance, it was isolated from a marine ascidian from Policitor adriaticus Drasche, indicating its presence in marine life forms (Rosa et al., 1997). Additionally, its presence in the hepatopancreas of the ascidian Halocynthia roretzi and its antibacterial and antifungal properties suggest its ecological significance (Tsukamoto et al., 1994).
Chemical Ecology and Environmental Science
In the field of chemical ecology, 2,6-Dimethylheptyl sulfate has been noted for its role in interspecies interactions. It was isolated from Daphnia pulex and identified as a substance that induces morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This indicates its role in the defense mechanisms of phytoplankton against predators.
Biomedical and Pharmaceutical Research
The compound has shown potential in biomedical research, especially in exploring natural bioactive compounds. For example, studies on the Mediterranean ascidian Halocynthia papillosa isolated 2,6-Dimethylheptyl sulfate and identified its cytotoxic activity, suggesting possible applications in drug development (Aiello et al., 2000).
Toxicology and Environmental Health
Research on the metabolism of related compounds in sea urchins ingesting marine algae containing 2,6-dimethylnaphthalene highlights the environmental and toxicological significance of such compounds. This study sheds light on the biotransformation processes in marine organisms, which is essential for understanding environmental health and pollution (Malins & Roubal, 1982).
Propiedades
Nombre del producto |
2,6-Dimethylheptyl sulfate |
|---|---|
Fórmula molecular |
C9H19O4S- |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2,6-dimethylheptyl sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/p-1 |
Clave InChI |
LICTUMJMBMBMQH-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)COS(=O)(=O)[O-] |
SMILES canónico |
CC(C)CCCC(C)COS(=O)(=O)[O-] |
Sinónimos |
2,6-dimethylheptyl sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




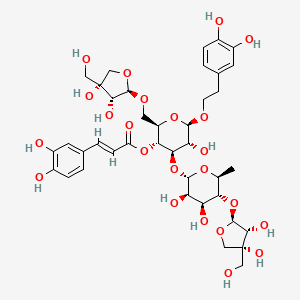
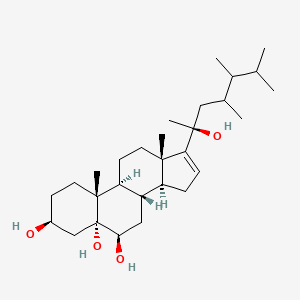
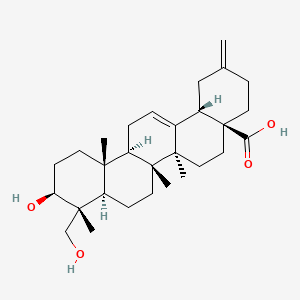
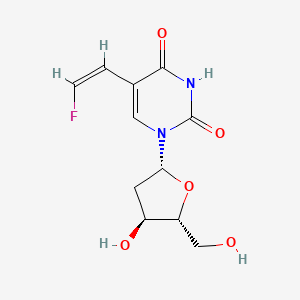

![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
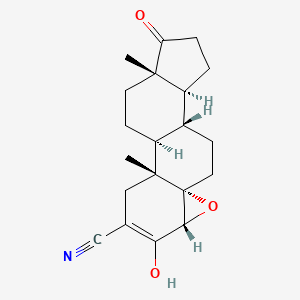
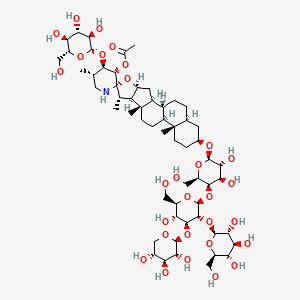
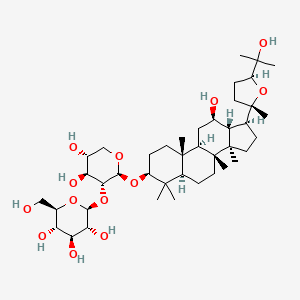

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
